molecular formula C21H30F3NO B14982161 1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)piperidine

1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)piperidine

Cat. No.: B14982161
M. Wt: 369.5 g/mol
InChI Key: LHJQDJDEANOGFB-UHFFFAOYSA-N
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Description

1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and an oxane ring

Preparation Methods

The synthesis of 1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the oxane ring and the introduction of the trifluoromethyl group. Common synthetic routes include:

    Oxane Ring Formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Introduction: The final step involves the coupling of the oxane-trifluoromethyl intermediate with piperidine under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)PIPERIDINE exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, potentially leading to inhibition or activation of these targets . The oxane ring structure may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H30F3NO

Molecular Weight

369.5 g/mol

IUPAC Name

1-[2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethyl]piperidine

InChI

InChI=1S/C21H30F3NO/c1-19(2)16-20(10-14-26-19,9-13-25-11-4-3-5-12-25)17-7-6-8-18(15-17)21(22,23)24/h6-8,15H,3-5,9-14,16H2,1-2H3

InChI Key

LHJQDJDEANOGFB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN2CCCCC2)C3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

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